Pentadecanoic acid-d3

説明

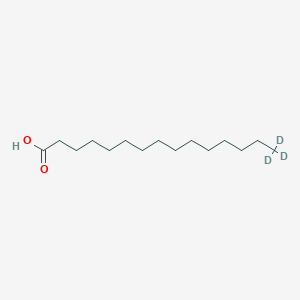

Structure

3D Structure

特性

IUPAC Name |

15,15,15-trideuteriopentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEPLUUGTLDZJY-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pentadecanoic Acid-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pentadecanoic acid-d3, a deuterated form of the 15-carbon saturated fatty acid, pentadecanoic acid. This guide details its primary application in research as an internal standard for mass spectrometry-based quantification, alongside detailed experimental protocols and its emerging role in metabolic studies.

Core Concepts: Understanding this compound

This compound (C15H27D3O2) is a stable isotope-labeled version of pentadecanoic acid, where three hydrogen atoms on the terminal methyl group have been replaced with deuterium atoms.[1] This isotopic labeling results in a mass shift of +3 Daltons compared to the endogenous compound, making it an ideal internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3] Its chemical and physical properties are nearly identical to its unlabeled counterpart, ensuring it behaves similarly during sample preparation and analysis, thus allowing for accurate correction of analytical variability.[4]

The primary and most established use of this compound in research is as an internal standard for the precise quantification of pentadecanoic acid in various biological matrices, including plasma, serum, tissues, and cells.[3][5] Pentadecanoic acid itself is a biomarker for the intake of dairy fat and has been studied for its association with metabolic risk factors.[2][3]

Beyond its role as an internal standard, there is growing interest in the metabolic fate of pentadecanoic acid and its potential biological activities. Studies have shown that pentadecanoic acid can be metabolized into other bioactive molecules, such as pentadecanoylcarnitine, which may have roles in endogenous cannabinoid signaling.[6] Furthermore, research has explored the effects of unlabeled pentadecanoic acid on various signaling pathways, including the JAK2/STAT3, mTOR, and AMPK pathways, suggesting its potential role in cellular processes.[7] While direct tracer studies with this compound in these specific pathways are not yet widely published, its use as a tracer to follow the metabolic fate of pentadecanoic acid is a promising area of research.

Data Presentation

The following table summarizes representative quantitative data from a study investigating the effects of pentadecanoic acid supplementation on its plasma concentrations. While the original study may not have explicitly detailed the use of this compound, the accurate quantification of pentadecanoic acid in biological fluids by GC/MS necessitates the use of a stable isotope-labeled internal standard like this compound.

| Parameter | Placebo Group (n=10) | C15:0 Supplement Group (n=20) |

| Baseline Plasma C15:0 (µg/mL) | 3.2 ± 1.5 | 3.5 ± 1.8 |

| 12-week Plasma C15:0 (µg/mL) | 3.1 ± 1.4 | 5.3 ± 2.1 |

| Change from Baseline (µg/mL) | -0.1 ± 0.8 | +1.8 ± 1.6 |

Data adapted from a randomized controlled trial on pentadecanoic acid supplementation.[8] The use of an internal standard like this compound is standard practice for such GC/MS analyses to ensure accuracy.

Experimental Protocols

Protocol for Quantification of Pentadecanoic Acid in Plasma using GC-MS with this compound as an Internal Standard

This protocol is adapted from established methods for fatty acid analysis.[5]

1. Materials and Reagents:

-

This compound internal standard solution (e.g., 10 µg/mL in ethanol)

-

Unlabeled pentadecanoic acid standard for calibration curve

-

Plasma samples

-

Methanol (HPLC grade)

-

Hexane (HPLC grade)

-

Acetyl Chloride

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

Nitrogen gas supply

-

GC-MS system with a suitable capillary column (e.g., DB-225)

2. Sample Preparation:

-

Internal Standard Spiking: To 100 µL of plasma in a glass tube, add a precise amount of the this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution).

-

Lipid Extraction and Transesterification:

-

Add 2 mL of methanol to the plasma sample.

-

Vortex thoroughly for 1 minute.

-

Add 200 µL of acetyl chloride dropwise while vortexing.

-

Seal the tube and heat at 100°C for 1 hour to convert fatty acids to fatty acid methyl esters (FAMEs).

-

Allow the sample to cool to room temperature.

-

Add 5 mL of 6% K2CO3 to stop the reaction.

-

-

FAMEs Extraction:

-

Add 2 mL of hexane to the tube and vortex for 2 minutes.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean glass tube.

-

Repeat the hexane extraction once more and combine the hexane layers.

-

-

Drying and Reconstitution:

-

Dry the pooled hexane extract under a gentle stream of nitrogen gas.

-

Reconstitute the dried residue in a small, precise volume of hexane (e.g., 50 µL) for GC-MS analysis.

-

3. GC-MS Analysis:

-

Injection: Inject 1-2 µL of the reconstituted sample onto the GC-MS system.

-

GC Conditions (Example):

-

Inlet Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor: Monitor the molecular ions or characteristic fragment ions for the methyl esters of pentadecanoic acid and this compound. For example, monitor m/z 270 for pentadecanoate methyl ester and m/z 273 for pentadecanoate-d3 methyl ester.

-

4. Data Analysis:

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled pentadecanoic acid and a constant concentration of this compound. Process these standards in the same way as the plasma samples.

-

Quantification: Calculate the ratio of the peak area of the analyte (pentadecanoic acid methyl ester) to the peak area of the internal standard (this compound methyl ester) for both the calibration standards and the unknown samples.

-

Concentration Determination: Determine the concentration of pentadecanoic acid in the plasma samples by comparing their peak area ratios to the calibration curve.

Mandatory Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. LIPID MAPS [lipidmaps.org]

- 3. caymanchem.com [caymanchem.com]

- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lipidmaps.org [lipidmaps.org]

- 6. nutritionaloutlook.com [nutritionaloutlook.com]

- 7. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pentadecanoic Acid Supplementation in Young Adults with Overweight and Obesity: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Pentadecanoic Acid-d3: Physical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, stability, and handling of Pentadecanoic acid-d3. This deuterated fatty acid is a critical tool in metabolic research and quantitative analysis, serving primarily as an internal standard for the accurate measurement of its non-labeled counterpart, pentadecanoic acid.

Core Physical and Chemical Properties

This compound, also known as pentadecanoic-15,15,15-d3 acid, is a saturated fatty acid isotopically labeled with three deuterium atoms at the terminal methyl group.[1][2] This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification methods.[3][4]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Chemical Formula | C₁₅H₂₇D₃O₂ | [1][5][6] |

| Molecular Weight | 245.42 g/mol | [2][5][7][8] |

| CAS Number | 352431-40-4 | [1][5][7][8][9] |

| Appearance | Crystalline solid | [6][10] |

| Purity | ≥98% to >99% | [5][6][7][8] |

| Deuterated Forms | ≥99% (d₁-d₃) | [1][6] |

| Melting Point | 53°C (for unlabeled) | [11] |

| Boiling Point | 339°C (for unlabeled) | [11] |

| InChIKey | WQEPLUUGTLDZJY-FIBGUPNXSA-N | [1][5] |

Solubility and Solution Preparation

Proper preparation of stock solutions is crucial for accurate experimental results. This compound is soluble in various organic solvents but is sparingly soluble in aqueous buffers.[10]

| Solvent | Solubility | Citations |

| Dimethylformamide (DMF) | ~25 mg/mL | [1][12] |

| Ethanol | ~25 mg/mL | [1][12] |

| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [1][12] |

| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [1][12] |

Stability and Storage

The stability of this compound is critical for its use as a reliable standard over time.

-

Solid Form : As a powder or crystalline solid, it is stable for at least 4 years when stored at -20°C.[1][10] Some suppliers indicate that storage at room temperature is also acceptable.[5][8][9] It should be stored away from light and moisture.[7]

-

In Solvent : When dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months, or at -20°C for up to 1 month.[9] It is not recommended to store aqueous solutions for more than one day.[10]

The deuterium label on the terminal methyl group is stable and not prone to exchange under typical analytical conditions, ensuring its integrity as an internal standard. The use of deuterated lipids, particularly at positions susceptible to oxidation, can slow lipid peroxidation due to the kinetic isotope effect, a principle that enhances the overall stability of the molecule against oxidative degradation.[13][14][15]

Safety and Handling

This compound should be handled with care in a laboratory setting.

-

Hazards : It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][16][17]

-

Precautions : Standard laboratory precautions should be taken. Avoid breathing dust, fume, gas, mist, vapors, or spray.[11][16] Wash hands and any exposed skin thoroughly after handling.[11][16] Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[11]

Experimental Protocols and Methodologies

The primary application of this compound is as an internal standard for the quantification of pentadecanoic acid by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3][4]

General Protocol for Stock Solution Preparation

-

Solvent Selection : Choose an appropriate organic solvent based on the solubility data (e.g., ethanol, DMF, or DMSO).[1] The solvent of choice should be purged with an inert gas.[10]

-

Weighing : Accurately weigh the required amount of solid this compound.

-

Dissolution : Dissolve the solid in the chosen solvent to achieve the desired stock concentration. Gentle warming or vortexing may aid dissolution.

-

Storage : Store the stock solution in a tightly sealed vial at -20°C or -80°C for optimal stability.[9]

Methodological Considerations for Use as an Internal Standard

-

Spiking : A known amount of this compound internal standard is added (spiked) into the biological sample (e.g., plasma, serum, tissue homogenate) at the beginning of the sample preparation process.

-

Lipid Extraction : Perform a total lipid extraction from the sample using a standard method, such as a Bligh-Dyer or Folch extraction.

-

Derivatization (for GC-MS) : The extracted fatty acids, including the analyte and the internal standard, are often converted to their fatty acid methyl esters (FAMEs) for analysis by GC-MS.[14]

-

LC-MS/MS Analysis : For LC-MS analysis, derivatization may not be necessary. A reverse-phase column is typically used for separation. Multiple Reaction Monitoring (MRM) is employed for sensitive and selective detection, using specific precursor-to-product ion transitions for both the analyte and the internal standard.[18]

-

Quantification : The concentration of endogenous pentadecanoic acid is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for using this compound as an internal standard in a quantitative mass spectrometry experiment.

Caption: Workflow for quantification using this compound.

Logical Relationships in Research

This diagram outlines the logical connection between the unlabeled fatty acid, its deuterated analog, and their roles in metabolic and clinical research.

Caption: Relationship between this compound and its research use.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Pentadecanoic-15,15,15-D3 acid | C15H30O2 | CID 44256490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pentadecanoic-Acid-d-3-, 1MG | Labscoop [labscoop.com]

- 4. LIPID MAPS [lipidmaps.org]

- 5. larodan.com [larodan.com]

- 6. This compound - Cayman Chemical [bioscience.co.uk]

- 7. Pentadecanoic acid (methyl-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1307-0.1 [isotope.com]

- 8. Pentadecanoic-15,15,15-D3 acid - CD Biosynsis [biosynsis.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. sds.metasci.ca [sds.metasci.ca]

- 12. 352431-40-4 CAS MSDS (PENTADECANOIC-15,15,15-D3 ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. Reinforced lipids - Wikipedia [en.wikipedia.org]

- 14. Frontiers | Deuterated Linoleic Acid Attenuates the RBC Storage Lesion in a Mouse Model of Poor RBC Storage [frontiersin.org]

- 15. Frontiers | Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans [frontiersin.org]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Isotopic Purity of Pentadecanoic Acid-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of Pentadecanoic acid-d3. This isotopically labeled saturated fatty acid serves as a crucial internal standard for the quantitative analysis of its unlabeled counterpart, pentadecanoic acid (C15:0), a molecule of growing interest in metabolic research and drug development.

Introduction

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid found in dairy fat and ruminant meat. Emerging research has linked circulating levels of C15:0 to various health outcomes, making its accurate quantification in biological samples essential. This compound (15,15,15-trideuteropentadecanoic acid) is the preferred internal standard for mass spectrometry-based quantification methods due to its chemical similarity to the analyte and its distinct mass, which allows for precise differentiation. This document outlines a feasible synthetic route for this compound, detailed protocols for its characterization, and an overview of the biological pathways in which pentadecanoic acid is involved.

Synthesis of this compound

Proposed Synthetic Workflow

The proposed synthesis involves two main stages: esterification of the starting material to protect the carboxylic acid, followed by a Grignard reaction with trideuteromethyl magnesium iodide to introduce the isotopic label, and finally, deprotection to yield the desired product.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Esterification of 15-Bromopentadecanoic Acid

-

To a solution of 15-bromopentadecanoic acid (1.0 eq) in methanol (MeOH, 10 mL/g), add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise at 0 °C.

-

Warm the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 15-bromopentadecanoate.

Step 2: Grignard Reaction with Trideuteromethyl Iodide (CD₃I)

-

Activate magnesium turnings (1.5 eq) in a flame-dried flask under an inert atmosphere (e.g., argon).

-

Add a solution of methyl 15-bromopentadecanoate (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. Initiate the reaction with a small amount of iodine or by gentle heating if necessary.

-

After the Grignard reagent formation is complete (disappearance of magnesium), cool the reaction mixture to 0 °C.

-

Slowly add a solution of trideuteromethyl iodide (CD₃I, 1.2 eq) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain crude methyl pentadecanoate-d3.

Step 3: Hydrolysis of the Ester

-

Dissolve the crude methyl pentadecanoate-d3 in a mixture of methanol and water.

-

Add sodium hydroxide (NaOH, 2.0 eq) and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the aqueous residue to pH 2 with 1M hydrochloric acid (HCl).

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Isotopic Purity and Characterization

The isotopic purity of the synthesized this compound is critical for its use as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for its determination.

Quantitative Data Summary

| Parameter | Specification | Method |

| Chemical Purity | ≥98% | GC-FID, HPLC |

| Isotopic Purity | ≥98% Deuterated Forms | HRMS |

| Molecular Formula | C₁₅H₂₇D₃O₂ | - |

| Formula Weight | 245.42 | - |

| CAS Number | 352431-40-4 | - |

Note: These specifications are typical for commercially available standards and represent the target for the synthesis.

Experimental Protocols for Characterization

Protocol 1: Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/chloroform).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization (ESI) source in negative ion mode.

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range.

-

Data Analysis:

-

Identify the molecular ion peaks for the unlabeled (d₀), partially deuterated (d₁, d₂), and fully deuterated (d₃) species.

-

Calculate the isotopic purity using the relative intensities of these peaks, correcting for the natural isotopic abundance of ¹³C. The isotopic purity is typically reported as the percentage of the d₃ species relative to the sum of all isotopic species.

-

Protocol 2: Structural Confirmation by ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Analysis:

-

Acquire the ¹H NMR spectrum.

-

Expected Spectrum: The spectrum will be similar to that of unlabeled pentadecanoic acid, with the key difference being the absence or significant reduction of the triplet corresponding to the terminal methyl group (C15 protons) at approximately 0.88 ppm. The integration of the remaining methylene protons should be consistent with the structure.

-

-

¹³C NMR Analysis:

-

Acquire the ¹³C NMR spectrum.

-

Expected Spectrum: The spectrum will show the characteristic signals for the carboxylic acid and the methylene carbons. The signal for the C15 methyl carbon will appear as a multiplet due to coupling with deuterium, and its chemical shift will be slightly different from the unlabeled compound.

-

Biological Significance of Pentadecanoic Acid (C15:0)

This compound is used to quantify C15:0, a fatty acid implicated in several key biological signaling pathways. Understanding these pathways is crucial for researchers in drug development and metabolic science.

Key Signaling Pathways

Pentadecanoic acid has been shown to modulate several signaling pathways, including:

-

JAK/STAT Pathway: C15:0 can inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is often dysregulated in certain cancers.[1]

-

AMPK Pathway: Pentadecanoic acid can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2]

-

PPAR Activation: It acts as an agonist for peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation.

Caption: Overview of key signaling pathways modulated by C15:0.

Conclusion

This compound is an indispensable tool for the accurate quantification of C15:0 in various biological matrices. This guide provides a plausible synthetic route and detailed characterization protocols to aid researchers in obtaining and validating this critical internal standard. The provided context on the biological roles of pentadecanoic acid underscores the importance of such analytical tools in advancing our understanding of metabolic health and disease.

References

Pentadecanoic Acid-d3 as a Biomarker for Fatty Acid Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0) is a saturated odd-chain fatty acid that has garnered increasing interest as a biomarker for dietary fat intake, particularly from dairy products.[1][2] Its deuterated form, pentadecanoic acid-d3 (C15:0-d3), serves as an invaluable internal standard in mass spectrometry-based analytical methods, enabling precise and accurate quantification of its unlabeled counterpart in various biological matrices. This technical guide provides a comprehensive overview of the role of this compound in studying fatty acid metabolism, detailing experimental protocols, quantitative data, and the signaling pathways influenced by this significant biomarker.

Stable isotope-labeled tracers, such as this compound, are crucial tools for in vivo studies of fatty acid and triglyceride metabolism.[3] They allow for the quantitative evaluation of key metabolic pathways, including lipolysis, fatty acid uptake and oxidation, and lipoprotein secretion.[3] The use of stable isotopes is a gold-standard method for tracing lipid metabolism in humans, offering a safe alternative to radioactive tracers.[4]

Data Presentation: Quantitative Insights into Pentadecanoic Acid

The concentration of pentadecanoic acid in biological samples is a critical parameter in understanding its role in metabolic health and as a biomarker. The following tables summarize quantitative data from various studies.

| Biological Matrix | Population | Mean Concentration (% of total fatty acids) | Key Findings | Reference |

| Plasma Phospholipids | Healthy Adults | 0.17% | Higher levels associated with lower prevalence of coronary heart disease and cardiovascular disease. | [5] |

| Serum | Adults without Diabetes | Baseline levels inversely associated with incident type 2 diabetes. | A marker for short-term intake of this fatty acid. | [1] |

| Erythrocytes | Adolescents | Increased with higher dairy intake. | Appears to be a good biomarker for dairy consumption in this population. | [6] |

| Plasma | Healthy vs. Type 2 Diabetes | Lower in individuals with type 2 diabetes. | Highlights a potential protective role against T2DM. | [1][3] |

| Plasma | Healthy vs. Cardiovascular Disease | Inversely associated with incident cardiovascular disease. | Suggests a cardioprotective effect. | [2][5] |

Table 1: Pentadecanoic Acid (C15:0) Concentrations in Various Human Cohorts.

| Biological Matrix | Condition | C15:0 Concentration Range | Reference |

| Plasma | Healthy Adolescents | 0.19% - 0.22% (equivalent to 3.7 to 4.5 µg/mL) | [7] |

| Plasma | Healthy Adults | ~0.22% (median) | [5] |

| Erythrocytes | Healthy Adults | 0.07 - 0.15 wt % (Optimal Range) | [8] |

| Dried Blood Spot | Healthy Adults | 1.12 - 4.48 mcg/mL (Reference Range) | [9] |

Table 2: Reference Ranges for Pentadecanoic Acid (C15:0) in Different Biological Samples.

Experimental Protocols: Quantifying Pentadecanoic Acid

The accurate quantification of pentadecanoic acid in biological samples is paramount. The use of this compound as an internal standard is a cornerstone of these analytical methods, correcting for variability during sample preparation and analysis.[10]

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol is a widely used method for the analysis of total fatty acids in a sample.

1. Lipid Extraction:

-

To 100 µL of plasma, add a known amount of this compound internal standard solution (e.g., 25 ng in ethanol).[11]

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

-

Vortex thoroughly for 2 minutes.

-

Add 500 µL of 0.9% NaCl solution and vortex again.

-

Centrifuge at 3000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids.

-

Dry the lipid extract under a gentle stream of nitrogen.

2. Saponification and Methylation (FAMEs Preparation):

-

To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

-

Heat at 100°C for 5 minutes to saponify the fatty acids.

-

Add 1 mL of 14% boron trifluoride (BF3) in methanol.

-

Heat again at 100°C for 5 minutes to methylate the fatty acids into FAMEs.

-

Cool the sample to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex and centrifuge to separate the phases.

-

The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for targeted quantification.[12] Monitor the specific ions for both unlabeled pentadecanoic acid methyl ester and the this compound methyl ester. For d3-methyl esters of saturated fatty acids, suggested m/z values are 77 and 90.[12]

-

4. Quantification:

-

A calibration curve is generated using standards containing known concentrations of unlabeled pentadecanoic acid and a fixed concentration of this compound.

-

The concentration of pentadecanoic acid in the unknown sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Free Fatty Acid Analysis

This method is suitable for the direct analysis of non-esterified fatty acids.

1. Sample Preparation:

-

To 50 µL of plasma or serum, add a known amount of this compound internal standard.

-

Perform protein precipitation by adding 150 µL of ice-cold acetonitrile.

-

Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatograph (LC) Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is employed to separate the fatty acids.

-

-

Tandem Mass Spectrometer (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for both pentadecanoic acid and this compound are monitored.

-

3. Quantification:

-

Similar to the GC-MS method, a calibration curve is constructed using the peak area ratios of the analyte to the internal standard.

Signaling Pathways and Experimental Workflows

Pentadecanoic acid has been shown to modulate several key signaling pathways involved in metabolism and inflammation.

Signaling Pathways

1. AMP-Activated Protein Kinase (AMPK) Pathway: Pentadecanoic acid activates AMPK, a central regulator of cellular energy homeostasis.[4][14][15] This activation promotes catabolic processes that generate ATP, such as fatty acid oxidation, and inhibits anabolic pathways that consume ATP, like lipogenesis.[3][4]

2. mTOR Pathway: Pentadecanoic acid has been shown to inhibit the mechanistic target of rapamycin (mTOR) pathway.[14][16][17][18][19] The mTOR pathway is a key regulator of cell growth, proliferation, and survival. Its inhibition by pentadecanoic acid can lead to reduced lipogenesis and the induction of autophagy.[16]

References

- 1. Serum pentadecanoic acid (15:0), a short-term marker of dairy food intake, is inversely associated with incident type 2 diabetes and its underlying disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C15:0, A Good Saturated Fat Linked To Better Cardiovascular Health [prweb.com]

- 3. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes | Food & Nutrition Research [foodandnutritionresearch.net]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of plasma and erythrocyte fatty acids C15:0, t-C16:1n-7 and C17:0 as biomarkers of dairy fat consumption in adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. lipidmaps.org [lipidmaps.org]

- 12. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gcms.cz [gcms.cz]

- 14. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. wjgnet.com [wjgnet.com]

- 17. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 18. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds | CoLab [colab.ws]

- 19. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin of Lipidomics: A Technical Guide to Pentadecanoic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics, the pursuit of accurate and reproducible quantification of lipid species is paramount. This technical guide delves into the pivotal role of pentadecanoic acid-d3 (C15:0-d3), a deuterated odd-chain saturated fatty acid, as an internal standard in mass spectrometry-based lipid analysis. Its unique properties make it an indispensable tool for researchers, scientists, and drug development professionals seeking to unravel the complexities of lipid metabolism and its role in health and disease.

The Biological Significance of Pentadecanoic Acid (C15:0)

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that is gaining recognition as a bioactive molecule with a range of physiological effects.[1][2] Unlike its even-chain counterparts, C15:0 is not readily synthesized by the body and is primarily obtained from dietary sources such as dairy fat and ruminant meat.[2] Emerging evidence suggests that C15:0 is an essential fatty acid with pleiotropic benefits for metabolic, cardiovascular, and liver health.[2][3]

At the molecular level, C15:0 has been shown to modulate key signaling pathways implicated in aging and chronic diseases.[4] Notably, it activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, and peroxisome proliferator-activated receptor α/δ (PPARα/δ), which is involved in lipid metabolism.[2][4] Conversely, it inhibits the mechanistic target of rapamycin (mTOR) pathway, a key promoter of cell growth and proliferation.[1][4][5] These activities contribute to its observed anti-inflammatory, antifibrotic, and anticancer effects.[4][6][7]

The Role of this compound in Lipidomics

The accurate quantification of endogenous lipids like C15:0 is crucial for understanding their biological roles. However, the analytical process, from sample extraction to mass spectrometric detection, is prone to variability that can compromise data quality.[8][9] This is where internal standards become essential.

This compound is an isotopically labeled version of C15:0, where three hydrogen atoms have been replaced with deuterium. This subtle mass shift allows it to be distinguished from the endogenous C15:0 by a mass spectrometer, while its chemical and physical properties remain nearly identical.[10] By adding a known amount of C15:0-d3 to a sample at the beginning of the workflow, it experiences the same processing as the analyte of interest.[8][11] Any loss or variation during sample preparation, extraction, and analysis will affect both the analyte and the internal standard proportionally.[12][13] The ratio of the analyte's signal to the internal standard's signal is then used for accurate quantification, effectively normalizing for experimental inconsistencies.[14][15]

Key Advantages of Using this compound as an Internal Standard:

-

Corrects for Sample Loss: Compensates for the inevitable loss of analyte during the multi-step extraction and purification processes.[8]

-

Accounts for Ionization Variability: Normalizes for fluctuations in ionization efficiency within the mass spectrometer's ion source, a common issue in electrospray ionization (ESI).[9]

-

Improves Accuracy and Precision: Significantly enhances the reliability and reproducibility of quantitative lipidomic data.[12]

-

Chemically Identical to Analyte: Behaves identically to the endogenous C15:0 during chromatography and extraction.

Quantitative Data and Properties

For effective use in experimental settings, a clear understanding of the quantitative parameters of this compound is necessary.

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₂₇D₃O₂ | [10] |

| Molecular Weight | 245.4 g/mol (approx.) | |

| Typical Concentration in Internal Standard Mix | 25 ng (0.25 ng/µl) in ethanol | [14][15] |

| Typical Working Concentration for LC-MS/MS | 0.1 - 0.2 µg/mL | [16] |

| Effective Concentrations of C15:0 in Cell-Based Assays | 1.9 - 50 µM | [1][5] |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound as an internal standard in lipidomics workflows.

Preparation of Internal Standard Stock Solution

-

Acquisition: Obtain high-purity this compound from a reputable supplier.

-

Weighing: Accurately weigh a precise amount of the standard using an analytical balance.

-

Solubilization: Dissolve the weighed standard in a high-purity organic solvent, such as ethanol or a chloroform:methanol mixture, to create a concentrated stock solution.

-

Storage: Store the stock solution under an inert atmosphere (e.g., argon) at -20°C to prevent degradation.[14]

Lipid Extraction from Biological Samples (Folch Method)

This protocol describes a common method for extracting lipids from plasma, adaptable for other biological matrices.[8][9]

-

Sample Preparation: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: To a clean glass tube, add a precise volume of the this compound internal standard working solution.

-

Sample Addition: Add a known volume of the plasma sample to the tube containing the internal standard.

-

Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

-

Homogenization: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.

-

Phase Separation: Add a saline solution (e.g., 0.9% NaCl) to induce the separation of the aqueous and organic phases.

-

Centrifugation: Centrifuge the sample to achieve a clear separation of the layers.

-

Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for the subsequent analytical method (e.g., isopropanol:acetonitrile:water).

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization Mode: Use negative ion electrospray ionization (ESI-) for the analysis of free fatty acids.[16]

-

Detection Method: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves selecting the precursor ion of both endogenous C15:0 and the C15:0-d3 internal standard, and then monitoring for specific product ions after fragmentation.

-

Visualizing Workflows and Pathways

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key processes.

Caption: General workflow for lipid analysis using an internal standard.

Caption: Key signaling pathways influenced by pentadecanoic acid (C15:0).

Conclusion

This compound is a critical tool in the lipidomics toolbox, enabling researchers to achieve the high level of accuracy and precision required for meaningful biological insights. Its use as an internal standard is fundamental to overcoming the inherent challenges of quantitative lipid analysis. As the biological importance of odd-chain fatty acids like C15:0 continues to be unveiled, the role of its deuterated counterpart in facilitating this research will undoubtedly grow, paving the way for new discoveries in health, disease, and therapeutic development.

References

- 1. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]

- 3. droracle.ai [droracle.ai]

- 4. wjgnet.com [wjgnet.com]

- 5. preprints.org [preprints.org]

- 6. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. LIPID MAPS [lipidmaps.org]

- 11. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. lipidmaps.org [lipidmaps.org]

- 15. lipidmaps.org [lipidmaps.org]

- 16. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Pentadecanoic Acid-d3: Properties, Applications, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid-d3 is the deuterated form of pentadecanoic acid, a saturated fatty acid with a 15-carbon chain. Its primary application in research and development is as an internal standard for the precise quantification of its non-deuterated counterpart, pentadecanoic acid, in various biological matrices. This guide provides an in-depth overview of the chemical properties, analytical applications, and the biological signaling pathways associated with pentadecanoic acid.

Core Data and Properties

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Citations |

| CAS Number | 352431-40-4 | [1][2] |

| Molecular Formula | C₁₅H₂₇D₃O₂ | [1][3] |

| Molecular Weight | 245.42 g/mol | [3][4][5][6] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [1][7] |

| Appearance | White to off-white solid | [8] |

| Synonyms | C15:0-d3, FA 15:0-d3, Pentadecylic Acid-d3 | [1] |

Analytical Applications and Experimental Protocols

This compound is an essential tool for accurate and reliable quantification of pentadecanoic acid using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5][6] The use of a stable isotope-labeled internal standard is crucial for correcting variations in sample preparation and instrument response.[9]

Experimental Protocol: Quantification of Fatty Acids by GC-MS using a Deuterated Internal Standard

This protocol outlines a general procedure for the extraction and analysis of fatty acids from biological samples.

1. Sample Preparation and Lipid Extraction:

-

To a known quantity of the biological sample (e.g., plasma, cells, or tissue), add a precise amount of this compound as the internal standard.[10][11]

-

Perform lipid extraction using a suitable solvent system, such as a mixture of methanol and iso-octane.[10][12] For total fatty acid analysis, a saponification step with a base like potassium hydroxide (KOH) is required to release esterified fatty acids.[10]

-

Acidify the mixture to protonate the fatty acids, facilitating their extraction into the organic phase.[10][12]

2. Derivatization:

-

To enhance volatility for GC analysis, the carboxyl group of the fatty acids is derivatized.[11] A common method is the conversion to pentafluorobenzyl (PFB) esters using PFB bromide.[10][11][12]

-

The sample is then dried and reconstituted in a solvent suitable for GC injection, such as iso-octane.[10][12]

3. GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system. The fatty acid esters are separated on a capillary column based on their boiling points and polarity.[11]

-

The mass spectrometer is operated in a mode that allows for the specific detection and quantification of the target fatty acid and the deuterated internal standard.[11]

4. Data Analysis:

-

A calibration curve is generated using known concentrations of unlabeled pentadecanoic acid and a fixed concentration of this compound.

-

The ratio of the peak area of the analyte (pentadecanoic acid) to the peak area of the internal standard (this compound) is used to calculate the concentration of pentadecanoic acid in the unknown sample.[10]

GC-MS workflow for fatty acid quantification.

Biological Significance and Signaling Pathways of Pentadecanoic Acid

While this compound serves as an analytical standard, its non-deuterated form, pentadecanoic acid, has been shown to modulate several key cellular signaling pathways implicated in health and disease.

JAK2/STAT3 Signaling Pathway

Pentadecanoic acid has been demonstrated to inhibit the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] This pathway is often dysregulated in cancer. Pentadecanoic acid can suppress the phosphorylation of both JAK2 and STAT3, even in the presence of upstream activators like Interleukin-6 (IL-6).[1] This inhibitory effect can lead to cell cycle arrest and apoptosis in cancer cells.[1]

Pentadecanoic acid inhibits the JAK2/STAT3 pathway.

AMPK Signaling Pathway

Pentadecanoic acid can activate the AMP-activated protein kinase (AMPK) pathway.[4][7] AMPK is a crucial energy sensor that plays a role in cellular metabolism. Activation of AMPK by pentadecanoic acid can enhance glucose uptake in cells, suggesting a beneficial role in glucose metabolism.[4] This activation may also contribute to the suppression of the mechanistic target of rapamycin (mTOR), a key regulator of cell growth.[7]

Pentadecanoic acid activates the AMPK pathway.

Conclusion

This compound is an indispensable tool for the accurate quantification of its endogenous counterpart in biomedical research. The growing body of evidence on the biological activities of pentadecanoic acid, particularly its influence on key signaling pathways related to metabolism and cancer, underscores the importance of precise measurement facilitated by the use of this deuterated internal standard. This guide provides a foundational understanding for researchers and professionals in drug development to effectively utilize this compound in their analytical workflows and to appreciate the broader biological context of the molecule they are quantifying.

References

- 1. mdpi.com [mdpi.com]

- 2. caymanchem.com [caymanchem.com]

- 3. discoverc15.com [discoverc15.com]

- 4. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pentadecanoic-Acid-d-3-, 1MG | Labscoop [labscoop.com]

- 7. wjgnet.com [wjgnet.com]

- 8. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. lipidmaps.org [lipidmaps.org]

- 11. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lipidmaps.org [lipidmaps.org]

Solubility and Application of Pentadecanoic Acid-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of pentadecanoic acid-d3 in common laboratory solvents, alongside detailed experimental methodologies for its quantification and a summary of its role in cellular signaling pathways. This deuterated fatty acid serves as a crucial internal standard in mass spectrometry-based lipidomics and is a subject of interest in metabolic research.

Solubility Profile of this compound

This compound, a stable isotope-labeled version of pentadecanoic acid, exhibits solubility in a range of common organic solvents. The following table summarizes the available quantitative solubility data.

| Solvent | Chemical Class | Solubility (mg/mL) |

| Dimethylformamide (DMF) | Polar Aprotic | 25[1] |

| Ethanol | Polar Protic | 25[1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 10[1] |

| DMF:PBS (1:1, pH 7.2) | Aqueous Buffer/Organic | 0.5[1] |

Experimental Protocols

The quantification of fatty acids, including pentadecanoic acid, in biological samples is a common requirement in metabolic research and clinical diagnostics. The use of a deuterated internal standard like this compound is essential for accurate and precise measurement by correcting for variations during sample preparation and analysis. Below is a detailed protocol for the analysis of fatty acids in a biological matrix using gas chromatography-mass spectrometry (GC-MS) with a deuterated internal standard.

Protocol: Quantitative Analysis of Fatty Acids by GC-MS using a Deuterated Internal Standard

This protocol outlines the steps for lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.[1]

1. Materials and Reagents:

-

Biological sample (e.g., plasma, tissue homogenate)

-

This compound internal standard solution (of known concentration in a suitable solvent like ethanol)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Boron trifluoride (BF3) in methanol (14%)

-

Hexane

-

Nitrogen gas

-

Screw-capped glass tubes

-

Centrifuge

-

Heating block or water bath

-

GC-MS system with a polar capillary column (e.g., DB-23)

2. Sample Preparation and Lipid Extraction:

-

To a known quantity of the biological sample in a screw-capped glass tube, add a precise amount of the this compound internal standard solution.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and lipid extraction.

-

Add 0.9% NaCl solution to the tube and vortex for an additional 30 seconds to induce phase separation.

-

Centrifuge the sample at approximately 2000 x g for 5 minutes. This will result in a lower organic phase (containing lipids) and an upper aqueous phase.

-

Carefully collect the lower organic phase using a glass pipette and transfer it to a new clean glass tube.

3. Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

-

Add 14% boron trifluoride in methanol to the dried lipid extract.

-

Securely cap the tube and heat the mixture at 100°C for 30 minutes to facilitate the conversion of fatty acids to their corresponding methyl esters.

-

After cooling the sample to room temperature, add water and hexane to the tube to extract the FAMEs.

-

Vortex the mixture and then allow the phases to separate.

-

Collect the upper hexane layer, which contains the FAMEs, and transfer it to a new tube.

-

Evaporate the hexane under a stream of nitrogen.

-

Reconstitute the dried FAMEs in a small, known volume of hexane for GC-MS analysis.

4. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: Use a polar capillary column suitable for FAME separation.

-

Injector: Typically, a splitless injection is used for trace analysis.

-

Oven Temperature Program: Employ a temperature gradient to effectively separate the FAMEs. A representative program might start at 100°C, ramp up to 250°C, and then hold for a few minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Scan Mode: Operate in Selected Ion Monitoring (SIM) mode for targeted quantification of specific fatty acids and the deuterated internal standard.

-

5. Quantification:

-

Generate a calibration curve by analyzing a series of standards containing known concentrations of the fatty acids of interest and a constant concentration of this compound.

-

Determine the concentration of each fatty acid in the biological sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[1]

Visualizing Workflows and Pathways

Experimental Workflow for Fatty Acid Analysis

The following diagram illustrates the key steps in the quantitative analysis of fatty acids using a deuterated internal standard.

Caption: Workflow for GC-MS analysis of fatty acids.

Signaling Pathways Involving Pentadecanoic Acid

Recent research has indicated that pentadecanoic acid is not merely an inert metabolic fuel but also participates in cellular signaling, impacting pathways related to cancer cell proliferation and glucose metabolism.

Caption: Signaling pathways of pentadecanoic acid.

Studies have shown that pentadecanoic acid can suppress the stemness of breast cancer stem-like cells by inhibiting the JAK2/STAT3 signaling pathway.[2] Additionally, it has been demonstrated to promote glucose uptake in myotubes through the activation of the AMPK pathway.[3] These findings highlight the potential of pentadecanoic acid as a bioactive lipid with therapeutic implications.

References

Storage and handling recommendations for Pentadecanoic acid-d3

An In-depth Technical Guide to the Storage and Handling of Pentadecanoic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive recommendations for the proper storage and handling of this compound, a deuterated saturated fatty acid commonly used as an internal standard in metabolic research and for quantifying its non-deuterated counterpart. Adherence to these guidelines is crucial for ensuring the compound's stability, purity, and the safety of laboratory personnel.

Storage Recommendations

The stability of this compound is directly influenced by storage conditions. Different storage temperatures and formulations (powder vs. in solvent) have distinct stability profiles.

Quantitative Storage Data

The following table summarizes the recommended storage conditions and expected stability of this compound.

| Form | Storage Temperature | Shelf Life |

| Powder | -20°C | ≥ 4 years |

| Powder | 4°C | 2 years |

| In Solvent | -80°C | 6 months |

| In Solvent | -20°C | 1 month |

| Powder | Room Temperature | Not specified, but should be stored away from light and moisture[1] |

Note: Data compiled from multiple suppliers. Always refer to the manufacturer's specific recommendations.

General Storage Guidelines

-

Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[2][3]

-

Environment: Store in a cool, dry, and well-ventilated area.[2][3]

-

Light and Ignition Sources: Protect from direct sunlight and keep away from sources of ignition.[2]

-

Incompatibilities: Avoid storage with oxidizing agents, bases, and strong reducing agents.[4]

Handling and Safety Precautions

This compound is classified as an irritant to the skin, eyes, and respiratory system.[1][2][3][4][5][6] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)

A summary of required PPE is provided in the table below.

| Protection Type | Recommended Equipment |

| Eye/Face | Safety glasses with side-shields or goggles.[6] |

| Skin | Protective gloves (e.g., nitrile rubber), lab coat, and overalls.[2][4] |

| Respiratory | Use in a well-ventilated area.[2][3][6] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. |

Handling Procedures

-

Ventilation: Always handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or fumes.[2][3][6]

-

Contact Avoidance: Avoid contact with skin, eyes, and clothing.[2][3] Do not breathe dust or spray.[2][3][6][7]

-

Hygiene: Wash hands thoroughly after handling.[2][3][6] Do not eat, drink, or smoke in the handling area.[3]

-

Spills: In case of a spill, clean it up immediately. Avoid generating dust.[4] Wear appropriate PPE during cleanup.[4][6][7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[2]

Experimental Workflow

The following diagram illustrates a generalized workflow for the safe handling and preparation of this compound for experimental use.

Caption: Workflow for Safe Handling and Preparation of this compound.

Hazard Identification and First Aid

Hazard Summary

-

Eye Irritation: Causes serious eye irritation.[1][2][3][4][5][6]

-

Respiratory Irritation: May cause respiratory tract irritation.[1][2][3][4][5][6]

First Aid Measures

The following table outlines the recommended first aid procedures in case of exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][6][8] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[3][6][8] |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[2][3][6][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[3][6] |

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a thorough review of the product's Safety Data Sheet (SDS) and consultation with a qualified safety professional.

References

- 1. Pentadecanoic acid (methyl-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1307-0.1 [isotope.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. sds.metasci.ca [sds.metasci.ca]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. content.labscoop.com [content.labscoop.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Certificate of Analysis for Pentadecanoic Acid-d3

Introduction

Pentadecanoic acid-d3 (C15:0-d3) is the deuterated form of pentadecanoic acid, a 15-carbon saturated fatty acid. Its primary application in research and drug development is as an internal standard for the precise quantification of its non-deuterated counterpart, pentadecanoic acid, in biological matrices.[1][2][3][4] The quantification is typically performed using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4] Understanding the biological significance of pentadecanoic acid—which has been linked to the intake of dairy fat and has demonstrated roles in modulating key cellular signaling pathways—is crucial for researchers in the fields of metabolism, nutrition, and oncology.[1][5][6][7] This guide provides a detailed interpretation of the data presented in a typical Certificate of Analysis (CofA) for this compound, outlines the experimental protocols for its use, and illustrates its biological context.

Section 1: Decoding the Certificate of Analysis

A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications. For a stable isotope-labeled compound like this compound, the CofA provides critical data on its identity, purity, and quality.

Table 1: Key Specifications on a Typical Certificate of Analysis

| Parameter | Typical Specification | Significance for the Researcher |

| Chemical Purity | ≥98% | Indicates the percentage of the material that is pentadecanoic acid (both deuterated and non-deuterated forms), exclusive of residual solvents or other impurities. High chemical purity is essential for accurate standard preparation. |

| Isotopic Purity | ≥99% deuterated forms (d1-d3)[1][8] | Represents the percentage of the molecule that contains the deuterium label. This ensures a distinct mass difference from the endogenous analyte, which is fundamental for mass spectrometric resolution and quantification. |

| Appearance | Crystalline Solid[8] | Confirms the physical state of the compound, which is important for handling and weighing. |

| Structure Confirmation | Consistent with Structure | Indicates that analytical methods (typically NMR and MS) have confirmed the chemical structure and the position of the deuterium labels. |

Section 2: Physicochemical Properties

These properties are fundamental for the correct handling, storage, and use of the compound in experimental settings.

Table 2: Chemical Identity and Physical Properties

| Property | Value |

| Chemical Name | pentadecanoic-15,15,15-d3 acid[1] |

| Synonyms | C15:0-d3, FA 15:0-d3, Pentadecylic Acid-d3[1] |

| CAS Number | 352431-40-4[1][8][9] |

| Molecular Formula | C₁₅H₂₇D₃O₂[1][8] |

| Molecular Weight | ~245.4 g/mol [1][9][10][11] |

Table 3: Solubility and Storage Recommendations

| Parameter | Details |

| Solubility | DMF: ~25 mg/ml, Ethanol: ~25 mg/ml, DMSO: ~10 mg/ml[1][7] |

| Storage Temperature | Room Temperature or -20°C.[1][11] |

| Stability | ≥ 4 years under proper storage conditions.[1] |

Section 3: Analytical Methodologies & Experimental Protocols

This compound is primarily used as an internal standard to ensure accuracy and reproducibility in quantification by correcting for analyte loss during sample preparation and instrumental analysis.

GC-MS is a robust and highly sensitive method for the analysis of fatty acids.[12][13] The protocol involves chemical derivatization to make the fatty acids volatile for gas-phase analysis.

Detailed Experimental Protocol:

-

Lipid Extraction: Lipids are extracted from the biological sample (e.g., 10 μL of plasma) using a biphasic solvent system.[12] A common method involves adding methanol followed by a non-polar solvent like isooctane or dichloromethane to separate the lipid-containing organic layer.[12][14][15]

-

Internal Standard Spiking: A known amount of this compound (e.g., 100 µL of a standard solution) is added to the sample at the beginning of the extraction process.[12][15] This ensures that the internal standard undergoes the same experimental variations as the endogenous analyte.

-

Derivatization: The carboxyl group of the fatty acids is derivatized to form a volatile ester. A widely used method is derivatization with pentafluorobenzyl (PFB) bromide to form PFB esters.[12][14] This is typically done by incubating the dried lipid extract with PFB bromide and a catalyst like diisopropylethylamine at room temperature.[12][14]

-

GC-MS Analysis: The derivatized sample, now dissolved in a solvent like isooctane, is injected into the GC-MS.[12] The fatty acid esters are separated on a capillary column based on their boiling points and detected by the mass spectrometer, often using negative chemical ionization (NCI) for high sensitivity.[12]

-

Quantification: A calibration curve is generated using known concentrations of non-deuterated pentadecanoic acid standard with a fixed concentration of the this compound internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration to determine the amount of pentadecanoic acid in the unknown sample.[14][15]

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pentadecanoic-Acid-d-3-, 1MG | Labscoop [labscoop.com]

- 4. LIPID MAPS [lipidmaps.org]

- 5. mdpi.com [mdpi.com]

- 6. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound - Cayman Chemical [bioscience.co.uk]

- 9. Pentadecanoic acid (methyl-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1307-0.1 [isotope.com]

- 10. Pentadecanoic-15,15,15-D3 acid | C15H30O2 | CID 44256490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. larodan.com [larodan.com]

- 12. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples | Springer Nature Experiments [experiments.springernature.com]

- 14. lipidmaps.org [lipidmaps.org]

- 15. lipidmaps.org [lipidmaps.org]

An In-depth Technical Guide to Isotopic Labeling Patterns in Deuterated Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isotopic labeling patterns in deuterated fatty acids, their synthesis, analysis, and applications in metabolic research and drug development. It is designed to serve as a valuable resource for professionals seeking to leverage the power of stable isotope labeling in their scientific endeavors.

Introduction to Deuterated Fatty Acids

Deuterated fatty acids are stable isotope-labeled molecules in which one or more hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen. This substitution results in a molecule with a higher mass but nearly identical chemical properties to its non-deuterated counterpart. This subtle mass difference is the key to their utility as tracers in biological systems. By introducing deuterated fatty acids, researchers can track their metabolic fate, quantify fluxes through metabolic pathways, and investigate the mechanisms of enzymatic reactions. The strong C-D bond compared to the C-H bond can also impart a "kinetic isotope effect," slowing down reactions at the deuterated position, a property exploited in drug development to enhance metabolic stability and reduce lipid peroxidation.[1][2]

Common Isotopic Labeling Patterns

The specific placement of deuterium atoms within a fatty acid molecule defines its labeling pattern and dictates its suitability for different research applications.

Perdeuteration: In this pattern, all or most of the hydrogen atoms on the fatty acid carbon chain are replaced with deuterium. This results in a significant mass shift, making the molecule easily distinguishable from its endogenous, non-labeled counterpart in mass spectrometry analysis. Perdeuterated fatty acids are often used as internal standards for accurate quantification in lipidomics studies.[3]

Site-Specific Deuteration: For more nuanced investigations, deuterium atoms can be introduced at specific positions within the fatty acid chain. This allows for the study of specific enzymatic reactions and metabolic conversions.

-

α- and β-Position Labeling: Tetradeuteration at the α- and β-positions provides a robust tag for tracking fatty acid metabolism and incorporation into complex lipids.[4]

-

Bis-allylic Position Labeling: In polyunsaturated fatty acids (PUFAs), the bis-allylic positions are particularly susceptible to oxidation. Deuteration at these sites can slow down lipid peroxidation, a mechanism being explored for therapeutic applications.[1][2]

-

Terminal Methyl Group Labeling: Labeling at the omega-end of the fatty acid can be used to trace pathways of fatty acid elongation.

Uniform Labeling with Deuterated Water (D₂O): Administering deuterated water to cells or organisms leads to the incorporation of deuterium into newly synthesized fatty acids during de novo lipogenesis.[1][5][6] This method is invaluable for quantifying the rate of new fatty acid synthesis under various physiological and pathological conditions.

Data Presentation: Quantitative Analysis of Deuterated Fatty Acid Metabolism

The following tables summarize quantitative data from studies utilizing deuterated fatty acids to investigate various aspects of lipid metabolism.

Table 1: De Novo Lipogenesis Rates Determined by Deuterated Water Labeling

| Study Population | Condition | Fractional De Novo Synthesis Rate (%) | Absolute Synthesis Rate ( g/day ) | Reference |

| Healthy Humans | Typical Diet | - | ~2 | [5] |

| Lean Premenopausal Women | Eucaloric Diet | 0.014 ± 0.005 | 2 ± 0.7 | [1] |

| Obese Premenopausal Women | Eucaloric Diet | 0.014 ± 0.007 | 5.6 ± 3.2 | [1] |

Table 2: Maximum Deuterium Incorporation (N) in de novo Synthesized Lipids

| Lipid | In Vivo N Value | Reference |

| Palmitate | 21 | [7] |

| Cholesterol | 27 | [7] |

Table 3: Kinetic Isotope Effects (KIE) in Fatty Acid Oxygenation

| Deuterated Substrate | Enzyme System | KIE (kH/kD) | Reference | | :--- | :--- | :--- | | [11,11-D₂]-Linoleic Acid | Tocopherol-mediated oxidation | ~30 |[8] | | [14,14-D₂]-α-Linolenic Acid | Tocopherol-mediated oxidation | 35.9 |[8] | | [10,10,13,13-D₄]-Arachidonic Acid | Cyclooxygenase (COX) in macrophages | Significantly increased vs. single site deuteration |[2][9] | | [2-²H₃]-Acetate metabolism | Rat brain | 4-6% |[10][11] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of deuterated fatty acids in research.

Protocol for Controlled Tetradeuteration of Straight-Chain Fatty Acids at the α- and β-Positions

This protocol is adapted from a method for the concise and reliable synthesis of α,β-tetradeuterated fatty acids.[4]

Materials:

-

Straight-chain fatty acid

-

2-methyl-6-nitrobenzoic anhydride (MNBA)

-

4-(dimethylamino)pyridine N-oxide (DMAPO)

-

Deuterated reagents for subsequent steps as described in the reference.

Procedure:

-

Activation of the Carboxylic Acid: The starting fatty acid is activated using MNBA and DMAPO.

-

Deuterium Incorporation: The activated fatty acid undergoes a series of reactions detailed in the referenced literature to specifically introduce four deuterium atoms at the α- and β-positions.[4] This method is noted for its high selectivity and use of inexpensive, commercially available reagents.

Protocol for In Vivo De Novo Lipogenesis Measurement Using Deuterated Water

This protocol provides a general framework for measuring de novo lipogenesis in humans.[1][5]

Materials:

-

Deuterated water (D₂O)

-

Equipment for blood sample collection

-

Gas chromatograph-mass spectrometer (GC-MS) or isotope ratio mass spectrometer (IRMS)

Procedure:

-

D₂O Administration: Deuterated water is administered orally to the subjects. The dosing regimen can be a prime-constant oral administration to achieve a plateau in body water enrichment.[5]

-

Sample Collection: Blood samples are collected at baseline and at various time points after D₂O administration.

-

Lipid Extraction: Lipids, particularly triglycerides from very-low-density lipoproteins (VLDL), are extracted from the plasma samples.

-

Sample Preparation for MS Analysis: The extracted triglycerides are hydrolyzed to release fatty acids. The fatty acids are then derivatized, for example, to their methyl esters, to make them suitable for GC-MS analysis.

-

Mass Spectrometry Analysis: The deuterium enrichment in the newly synthesized fatty acids (e.g., palmitate) is measured using GC-MS or IRMS.

-

Calculation of Synthesis Rate: The fractional de novo synthesis rate is calculated by comparing the deuterium enrichment in the fatty acids to the enrichment in body water.

Protocol for Mass Spectrometric Analysis of Deuterated Fatty Acids

This protocol outlines a general workflow for the quantitative analysis of fatty acids using a deuterated internal standard by LC-MS/MS.[12]

Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

Deuterated fatty acid internal standard (e.g., Arachidonic Acid-d8)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Derivatization agent (e.g., 2-picolylamine)

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

-

Sample Spiking: A known amount of the deuterated internal standard is added to the biological sample at the beginning of the extraction process.

-

Lipid Extraction: Lipids are extracted from the sample using a suitable solvent system, such as a modified Bligh-Dyer extraction.

-

Saponification and Derivatization: The extracted lipids are saponified to release free fatty acids. The fatty acids are then derivatized to enhance their ionization efficiency and chromatographic separation.

-

LC-MS/MS Analysis: The derivatized fatty acids are separated using a reverse-phase C18 column and detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each endogenous fatty acid and its corresponding deuterated internal standard.

-

Quantification: The concentration of the endogenous fatty acid is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Visualizing Metabolic Pathways and Workflows

Diagrams created using the DOT language provide clear visualizations of complex biological and experimental processes.

De Novo Lipogenesis and Fatty Acid Modification Pathway

Experimental Workflow for Quantitative Lipidomics using a Deuterated Standard

Arachidonic Acid Cascade and the Effect of Deuteration

Conclusion

Isotopic labeling with deuterium offers a powerful and versatile approach to study the intricate world of fatty acid metabolism. From quantifying de novo synthesis to elucidating enzymatic mechanisms and developing novel therapeutics, deuterated fatty acids are indispensable tools for researchers, scientists, and drug development professionals. The careful selection of labeling patterns, coupled with robust analytical methodologies, will continue to drive new discoveries in lipid biology and its role in health and disease.

References

- 1. De novo lipogenesis in adipose tissue of lean and obese women: application of deuterated water and isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Documents download module [ec.europa.eu]

- 4. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tracing lipogenesis in humans using deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. metsol.com [metsol.com]